molecular formula C24H24Cl2N4S2 B4945282 N-(2,5-DICHLORO-4-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PHENYL)-N'-(3,5-DIMETHYLPHENYL)THIOUREA

N-(2,5-DICHLORO-4-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PHENYL)-N'-(3,5-DIMETHYLPHENYL)THIOUREA

Cat. No.: B4945282
M. Wt: 503.5 g/mol
InChI Key: XYLBEDOUGRMPIJ-UHFFFAOYSA-N
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Description

N-(2,5-DICHLORO-4-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(3,5-DIMETHYLPHENYL)THIOUREA is a complex organic compound characterized by the presence of multiple functional groups, including dichloro, dimethylanilino, and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLORO-4-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(3,5-DIMETHYLPHENYL)THIOUREA typically involves multiple steps:

    Formation of the Dichloroaniline Intermediate: The initial step involves the chlorination of aniline to form 2,5-dichloroaniline.

    Introduction of the Dimethylanilino Group: The next step involves the reaction of 2,5-dichloroaniline with 3,5-dimethylaniline in the presence of a suitable coupling agent to form the intermediate compound.

    Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate compound with thiourea under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of N-(2,5-DICHLORO-4-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(3,5-DIMETHYLPHENYL)THIOUREA typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLORO-4-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(3,5-DIMETHYLPHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-(2,5-DICHLORO-4-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(3,5-DIMETHYLPHENYL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLORO-4-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(3,5-DIMETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA: Modulating gene expression and cellular functions.

    Affecting Cellular Pathways: Influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

N-(2,5-DICHLORO-4-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(3,5-DIMETHYLPHENYL)THIOUREA can be compared with other similar compounds, such as:

    N-(2,5-DICHLORO-4-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(3,5-DIMETHYLPHENYL)UREA: Differing by the presence of a urea group instead of a thiourea group.

    N-(2,5-DICHLORO-4-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(3,5-DIMETHYLPHENYL)CARBAMATE: Differing by the presence of a carbamate group instead of a thiourea group.

The uniqueness of N-(2,5-DICHLORO-4-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(3,5-DIMETHYLPHENYL)THIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2,5-dichloro-4-[(3,5-dimethylphenyl)carbamothioylamino]phenyl]-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N4S2/c1-13-5-14(2)8-17(7-13)27-23(31)29-21-11-20(26)22(12-19(21)25)30-24(32)28-18-9-15(3)6-16(4)10-18/h5-12H,1-4H3,(H2,27,29,31)(H2,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLBEDOUGRMPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC2=CC(=C(C=C2Cl)NC(=S)NC3=CC(=CC(=C3)C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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